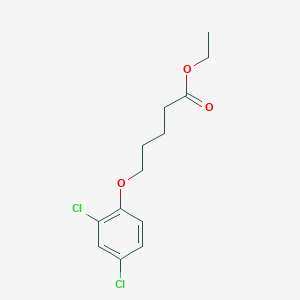

Ethyl 5-(2,4-dichloro-phenoxy)pentanoate

Description

Ethyl 5-(2,4-dichloro-phenoxy)pentanoate is an ester derivative featuring a pentanoate backbone substituted with a 2,4-dichlorophenoxy group. Its molecular formula is C₁₃H₁₅Cl₂O₃, with a molecular weight of 295.16 g/mol.

Properties

IUPAC Name |

ethyl 5-(2,4-dichlorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O3/c1-2-17-13(16)5-3-4-8-18-12-7-6-10(14)9-11(12)15/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRFVASBLYJTOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(2,4-dichloro-phenoxy)pentanoate can be synthesized through the esterification of 5-(2,4-dichlorophenoxy)pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction and to drive the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4-dichloro-phenoxy)pentanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 5-(2,4-dichlorophenoxy)pentanoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

Hydrolysis: 5-(2,4-dichlorophenoxy)pentanoic acid and ethanol.

Reduction: 5-(2,4-dichlorophenoxy)pentanol.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2,4-dichloro-phenoxy)pentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in the context of herbicide activity.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-dichloro-phenoxy)pentanoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings

- Ethanol Solubility: Ethyl pentanoate derivatives with higher log P (e.g., dichloro-substituted) show reduced oral release in high-ethanol matrices, critical for flavor and fragrance applications .

- Structural Isomerism : 2,4-dichloro substitution outperforms 3,4-dichloro in herbicidal assays, highlighting the importance of substitution position .

Biological Activity

Ethyl 5-(2,4-dichloro-phenoxy)pentanoate is a compound of significant interest in the fields of chemistry and biology due to its potential therapeutic applications and interactions with various biological systems. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by a pentanoate chain and a dichlorophenoxy group. The presence of chlorine substituents at the 2 and 4 positions on the phenoxy ring is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to yield the active acid form, which may engage in further biochemical interactions. The dichlorophenoxy moiety enhances the compound's affinity for various biomolecular targets, potentially influencing its pharmacological effects.

Biological Activities

- Antimicrobial Activity : this compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. The dichlorophenoxy group is believed to play a pivotal role in enhancing this activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties. Similar phenoxyacetic acid derivatives have shown efficacy in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways .

- Potential Therapeutic Applications : The compound's structure suggests potential applications in drug development targeting specific diseases where inflammation or infection is a concern. Its derivatives have been explored as inhibitors for pathogenic mechanisms, such as the type III secretion system (T3SS) in Pseudomonas aeruginosa, indicating a promising avenue for further research .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results showed that the compound exhibited significant inhibition zones, comparable to established antibiotics. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data highlights the compound's potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. The compound was tested at various concentrations, revealing a dose-dependent effect.

| Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 50 | 55 |

| 100 | 75 | 80 |

These findings suggest that this compound could be developed into an anti-inflammatory therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the positioning of chlorine atoms on the phenoxy ring. Studies indicate that modifications to this structure can significantly alter potency. For instance, replacing chlorine with other halogens resulted in decreased activity, underscoring the importance of this specific substitution pattern for maintaining efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.